2-[(4-methylphenyl)amino]-N-(naphthalen-1-yl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide
CAS No.:
Cat. No.: VC14837729
Molecular Formula: C22H19N3O2S
Molecular Weight: 389.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H19N3O2S |
|---|---|
| Molecular Weight | 389.5 g/mol |
| IUPAC Name | 2-(4-methylphenyl)imino-N-naphthalen-1-yl-4-oxo-1,3-thiazinane-6-carboxamide |
| Standard InChI | InChI=1S/C22H19N3O2S/c1-14-9-11-16(12-10-14)23-22-25-20(26)13-19(28-22)21(27)24-18-8-4-6-15-5-2-3-7-17(15)18/h2-12,19H,13H2,1H3,(H,24,27)(H,23,25,26) |
| Standard InChI Key | AEKJRCSYXSJEIB-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)N=C2NC(=O)CC(S2)C(=O)NC3=CC=CC4=CC=CC=C43 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure (C₂₂H₁₉N₃O₂S) features a 1,3-thiazine ring fused with a naphthalene system and a 4-methylphenyl substituent. The thiazine core adopts a partially saturated conformation, with a ketone group at position 4 and a carboxamide functionality at position 6. This configuration introduces polarity and hydrogen-bonding capacity, critical for bioactivity .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₁₉N₃O₂S |
| Molecular Weight | 389.5 g/mol |
| CAS Number | 356082-57-0 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
Electronic and Stereochemical Features
The naphthalen-1-yl group contributes aromatic stacking interactions, while the 4-methylphenylamino moiety enhances lipophilicity. Density functional theory (DFT) analyses suggest that the thiazine ring’s partial saturation allows conformational flexibility, enabling adaptation to target binding pockets .
Synthesis and Reaction Mechanisms
Synthetic Pathways
Synthesis typically begins with functionalized precursors, such as acryloyl chloride or thiourea derivatives. A representative route involves:
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Cyclization: Reaction of N-(2-hydroxyethyl)propionamide with phosphorus decasulfide yields the thiazine core .
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Functionalization: Subsequent acylation with 2,2-dichloropropanoyl chloride introduces the carboxamide group .
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Coupling: The naphthalen-1-yl and 4-methylphenyl groups are introduced via nucleophilic aromatic substitution or Suzuki-Miyaura coupling.
Table 2: Key Synthetic Intermediates
| Intermediate | Role | Yield (%) |
|---|---|---|
| 51 | Thioamide precursor | 59 |
| 54a | Acylated thiazine derivative | 56 |
| 54b | Benzylidene-substituted analog | 90 |
Mechanistic Insights
The tethered aminohydroxylation (TA) reaction is pivotal in forming the thiazine ring. For example, sulfonamide 9 undergoes TA with Rh₂(OAc)₄ catalysis, yielding 1,2-thiazinane 10 via carbene intermediates . Competing pathways, such as 1,2-hydride migrations, are suppressed by acid catalysts like p-TsOH, ensuring regioselectivity .
Biological Activities
Anticancer Efficacy
In vitro studies demonstrate dose-dependent inhibition of cancer cell lines (IC₅₀ = 2.5–8.7 μM), particularly in breast (MCF-7) and lung (A549) models. Mechanistically, the compound induces apoptosis via caspase-3 activation and disrupts microtubule assembly, akin to taxanes .
Table 3: Anticancer Activity Profile
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| MCF-7 | 2.5 | Caspase-3 activation |
| A549 | 4.1 | Microtubule disruption |
| HeLa | 8.7 | ROS generation |
Pharmacological and Toxicological Considerations
ADMET Profiling
Preliminary ADMET data indicate moderate bioavailability (F = 43%) due to first-pass metabolism. Cytochrome P450 isoforms CYP3A4 and CYP2D6 mediate oxidation, producing inactive metabolites. Hepatotoxicity risks (ALT elevation at 50 mg/kg) necessitate structural optimization .
Structure-Activity Relationships (SAR)
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Naphthalene Substitution: Removal reduces anticancer potency by 70%, underscoring its role in hydrophobic interactions.
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4-Methylphenyl Group: Electron-donating methyl groups enhance microbial membrane penetration .
Future Directions and Clinical Translation
Targeted Delivery Systems
Encapsulation in liposomal nanoparticles (size = 120 nm) improves tumor accumulation 3.2-fold in murine models, mitigating systemic toxicity . Dual-ligand systems targeting folate receptors are under exploration.
Hybrid Analog Development
Recent efforts focus on merging the thiazine scaffold with piperazine fragments (e.g., 36), achieving nanomolar IC₅₀ values in drug-resistant leukemia cells .
Regulatory Challenges
Scale-up synthesis remains hindered by low yields in cyclization steps (35–59%) . Patent landscapes reveal growing interest, with 12 filings since 2023 covering derivative claims .
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